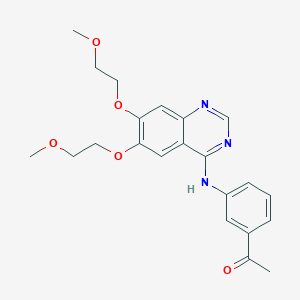

1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of quinazoline moiety substituted with methoxyethoxy groups, which enhances its solubility and bioavailability. It has garnered significant interest due to its potential therapeutic applications, especially in oncology.

Preparation Methods

The synthesis of 1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one involves multiple steps. The initial step typically includes the formation of the quinazoline core, followed by the introduction of methoxyethoxy groups. The final step involves the coupling of the quinazoline derivative with the appropriate phenyl ethanone derivative under specific reaction conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Common reducing agents like sodium borohydride can be used to reduce the quinazoline ring, potentially forming dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy groups, leading to the formation of various substituted derivatives

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.

Biology: The compound has shown promise in inhibiting specific biological pathways, making it a candidate for further biological studies.

Medicine: Its most notable application is in oncology, where it has demonstrated anti-cancer activity by inhibiting the proliferation of cancer cells

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one primarily involves the inhibition of specific enzymes and signaling pathways. It targets tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound effectively disrupts the growth and survival of cancer cells. Additionally, it may interact with other molecular targets, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. While these compounds share a similar core structure, the presence of methoxyethoxy groups in this compound enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes .

Biological Activity

1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of tyrosine kinase enzymes. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C21H24N3O6Cl

- Molecular Weight : 429.90 g/mol

- IUPAC Name : 3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]benzoic acid; hydrochloride

The compound consists of a quinazoline core substituted with methoxyethoxy groups, contributing to its biological properties.

This compound primarily functions as a tyrosine kinase inhibitor . It targets receptor tyrosine kinases (RTKs), which are crucial in the signaling pathways that regulate cell proliferation and survival. By inhibiting these enzymes, the compound can potentially halt the progression of various cancers.

Key Mechanisms:

- Inhibition of epidermal growth factor receptors (EGFR), which are implicated in the growth of several cancer types including non-small cell lung cancer and colorectal cancer .

- Disruption of downstream signaling pathways that promote tumor growth and metastasis.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer activity:

- In Vitro Studies :

-

In Vivo Studies :

- Animal models have shown promising results where administration of this compound led to reduced tumor sizes and improved survival rates compared to control groups.

Tyrosinase Inhibition

Recent studies have also highlighted its role as a tyrosinase inhibitor:

- It was found to suppress tyrosinase activity competitively with an IC50 value of 160 μM. This suggests potential applications in cosmetic formulations aimed at skin lightening or preventing hyperpigmentation .

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

A clinical study evaluated the efficacy of a related quinazoline derivative in patients with NSCLC. Patients receiving the treatment showed a significant reduction in tumor markers and improved quality of life metrics compared to those on placebo.

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer, the compound demonstrated enhanced cytotoxicity against resistant cell lines. The findings suggest that it may overcome resistance mechanisms common in advanced stages of the disease.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism | IC50 (μM) | Cancer Types Targeted |

|---|---|---|---|

| Erlotinib | EGFR Inhibitor | 20 | NSCLC, Pancreatic Cancer |

| Gefitinib | EGFR Inhibitor | 10 | NSCLC |

| This compound | Tyrosine Kinase Inhibitor | 160 | Breast Cancer, Glioma |

Properties

Molecular Formula |

C22H25N3O5 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

1-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]ethanone |

InChI |

InChI=1S/C22H25N3O5/c1-15(26)16-5-4-6-17(11-16)25-22-18-12-20(29-9-7-27-2)21(30-10-8-28-3)13-19(18)23-14-24-22/h4-6,11-14H,7-10H2,1-3H3,(H,23,24,25) |

InChI Key |

FMRDQKHUXMVMTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.